molecular formula C10H9NO4 B1428660 Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate CAS No. 1017273-31-2

Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate

Cat. No. B1428660
M. Wt: 207.18 g/mol
InChI Key: GICYBPVXQLNXKH-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance . The compound’s IUPAC name is methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 207.19 . More specific physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Synthesis and Development

  • Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate and its derivatives have been a focus of study for their potential in biology and medication. Innovative synthesis methods have been developed, utilizing starting materials like 2-aminophenol and undergoing various chemical reactions to produce different derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines (詹淑婷, 2012).

Chemoenzymatic Synthesis

  • A chemoenzymatic asymmetric synthesis approach has been developed for a wide family of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines. This method involves the use of bioreduction and lipase-catalyzed reactions, showing potential in the synthesis of pharmaceutical precursors like Levofloxacin (María López-Iglesias et al., 2015).

Application in Medicinal Chemistry

  • Some derivatives of Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate have been explored for their potential in medicinal applications. For example, ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates showed significant cytotoxicity against certain carcinoma cell lines, suggesting their potential as lead compounds in cancer treatment (A. Y. Lin et al., 2016).

Novel Synthesis Methods

  • Novel synthetic routes have been developed for various derivatives of Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate, focusing on the modification of drugs and creation of materials with unusual physical properties. For instance, methods involving reactions with disulfur dichloride and o-aminophenol have been described (L. Konstantinova et al., 2020).

Potential in Antimicrobial and Antioxidant Applications

  • Derivatives like benzoxazinyl pyrazolone arylidenes, synthesized from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, have been tested and shown promising results as antimicrobials and antioxidants. This highlights the potential application of these compounds in developing new therapeutic agents (G. Sonia et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statements associated with it are H302-H315-H319-H335, suggesting potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

Further optimization and mechanism studies on this chemotype are underway . This suggests that there is ongoing research into the properties and potential applications of this compound.

properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)11-8(12)5-15-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICYBPVXQLNXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate

Synthesis routes and methods

Procedure details

At RT chloro-acetyl chloride (8.06 mmol) is added dropwise to a solution of 2-amino-3-hydroxy-benzoic acid methyl ester (7.33 mmol) in DMF (50 mL). After 20 min K2CO3 (34.9 mmol) is added portionwise, the mixture is stirred for 16 h at RT and the solvents are removed in vacuo. Water and DCM are added, the layers are separated and the organic layer is washed with brine and dried over Na2SO4. The solvents are removed in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 6/4). LC-MS: tR=0.82 min; [M+CH3CN+H]+=249.0.
Quantity
8.06 mmol
Type
reactant
Reaction Step One
Quantity
7.33 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
34.9 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJA Warner, AT Chengb, FH Yildizb, RG Liningtona - scienceopen.com
General remarks S2 Complete list of compounds tested S3-S5 BIC50 curves for active compounds S6–S7 EC50 curves of the antibiotics used in the co-dosing experiments S8-S10 …
Number of citations: 0 www.scienceopen.com

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